Product packaging for 6,7-dihydro-5H-benzo[d]isoxazol-4-one(Cat. No.:CAS No. 87287-41-0)

6,7-dihydro-5H-benzo[d]isoxazol-4-one

Cat. No.: B2419742
CAS No.: 87287-41-0
M. Wt: 137.138
InChI Key: NCEXOPJPDKFRMS-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-benzo[d]isoxazol-4-one (CAS 87287-41-0) is a versatile chemical scaffold of significant interest in modern medicinal chemistry and anticancer drug discovery. This compound serves as a crucial synthetic intermediate for the development of novel inhibitors, particularly targeting the molecular chaperone Heat Shock Protein 90 (Hsp90) . Recent research utilizes this core structure to design and synthesize advanced derivatives, such as N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides and triazole-bearing hybrids, which have demonstrated potent antiproliferative activity against challenging breast cancer cell lines, including hormone-dependent MCF7 and HER2-positive HCC1954 . The lead compounds derived from this scaffold act as effective Hsp90 inhibitors, a mechanism validated by molecular docking and dynamics simulations . Treatment with these inhibitors results in the pronounced suppression of Hsp90-related client proteins, such as HER2, EGFR, and AKT, induces cell cycle arrest, and triggers apoptosis, ultimately leading to dose-dependent cancer cell death . Furthermore, these active compounds have shown substantial selectivity toward tumor cells, highlighting their promising therapeutic potential . This product is intended for research purposes as a building block in drug discovery programs. It must be stored in an inert atmosphere at -20°C . FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B2419742 6,7-dihydro-5H-benzo[d]isoxazol-4-one CAS No. 87287-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-5H-1,2-benzoxazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-6-2-1-3-7-5(6)4-8-10-7/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEXOPJPDKFRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NO2)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301007476
Record name 6,7-Dihydro-1,2-benzoxazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87287-41-0
Record name 6,7-Dihydro-1,2-benzoxazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6,7 Dihydro 5h Benzo D Isoxazol 4 One

Cyclocondensation-Based Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of 6,7-dihydro-5H-benzo[d]isoxazol-4-one, utilizing a precursor that undergoes an intramolecular reaction to form the heterocyclic ring.

A specific methodology for the synthesis of this compound involves the cyclocondensation of 2-[(1H-1,2,3-triazol-1-yl)acetyl]cyclohexane-1,3-diones with hydroxylamine (B1172632). This approach introduces a triazole moiety, which can be a strategic element in the design of molecules with potential biological activity. The reaction proceeds by the treatment of the triazole-substituted 1,3-dione with hydroxylamine, leading to the formation of the isoxazole (B147169) ring. Detailed research findings for this specific transformation are not extensively available in publicly accessible literature, but the general mechanism would involve the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the cyclohexane-1,3-dione, followed by cyclization and dehydration to form the fused isoxazole ring.

Another specialized method is the base-promoted cyclocondensation of a C-chlorooxime (hydroximoyl chloride) with cyclohexane-1,3-diones. While the term "Suzuki's base-promoted cyclocondensation" does not refer to the well-known Suzuki cross-coupling reaction, it likely indicates a method developed by a researcher named Suzuki. In this type of reaction, a base is used to facilitate the reaction between the C-chlorooxime and the enolate of the cyclohexane-1,3-dione. This leads to the formation of the benzo[d]isoxazole ring system. Specific literature detailing this named reaction for the synthesis of this compound is not readily found in broad searches, but the underlying chemical transformation is a known route to isoxazoles.

A more general and well-documented approach is the condensation of 2-(aroyl)cyclohexane-1,3-diones with hydroxylamine. This reaction is a classic method for the formation of isoxazole rings from 1,3-dicarbonyl compounds. The reaction typically proceeds by heating the 2-acyl-cyclohexane-1,3-dione with hydroxylamine hydrochloride in a suitable solvent, such as ethanol. The presence of a base, like sodium acetate, is often used to neutralize the hydrochloride and facilitate the reaction. The mechanism involves the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the final this compound derivative. The nature of the aroyl group can be varied to produce a library of substituted analogs.

A specific synthesis of 3-substituted 6,7-dihydro-1,2-benzoxazol-4(5H)-ones involves the chemical transformation of 2-(3-aryl-4-nitrobutanoyl)-5,5-dimethylcyclohexane-1,3-diones. researchgate.net This method provides a route to derivatives with a functionalized side chain. The starting materials, 2-(3-aryl-4-nitrobutanoyl)-5,5-dimethylcyclohexane-1,3-diones, can be cyclized under acidic conditions to form the corresponding 6,7-dihydro-1,2-benzoxazol-4(5H)-one derivatives. This transformation allows for the introduction of various aryl groups and further functionalization of the side chain, for example, through reduction of the nitro group or oxidation of other functionalities. researchgate.net

Metal-Free Approaches to Dihydrobenzo[d]isoxazoles

In recent years, there has been a growing interest in the development of metal-free synthetic methods, which are often more environmentally friendly and avoid potential contamination of the final products with metal residues.

An efficient and highly selective metal-free method for the synthesis of dihydrobenzo[d]isoxazoles has been developed, which proceeds through the in situ generation of ketonitrone intermediates from ketoximes and arynes. acs.orgnih.govfigshare.com This reaction provides a rapid and efficient pathway to a variety of dihydrobenzo[d]isoxazoles bearing a quaternary carbon center under mild, transition-metal-free conditions. acs.org

The reaction mechanism involves the in situ generation of a ketonitrone intermediate from a ketoxime and an aryne. A subsequent [3+2] cycloaddition of the ketonitrone with a second equivalent of the aryne produces the dihydrobenzo[d]isoxazole product. acs.org The arynes are typically generated from 2-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source, such as cesium fluoride (CsF). acs.org This methodology tolerates a variety of functional groups on both the ketoxime and the aryne precursor. acs.orgnih.govfigshare.com

A notable feature of this reaction is the potential for a novel thermal rearrangement of the dihydrobenzo[d]isoxazole products to the corresponding dihydrobenzo[d]oxazoles. acs.org

Table 1: Synthesis of Dihydrobenzo[d]isoxazoles from Ketoximes and Arynes acs.org

EntryKetoxime (1)Aryne Precursor (2)Product (3)Yield (%)
1Cyclohexanone oxime2-(Trimethylsilyl)phenyl trifluoromethanesulfonate3a95
2Cyclopentanone oxime2-(Trimethylsilyl)phenyl trifluoromethanesulfonate3b93
3Acetophenone oxime2-(Trimethylsilyl)phenyl trifluoromethanesulfonate3c85
44'-Methylacetophenone oxime2-(Trimethylsilyl)phenyl trifluoromethanesulfonate3d88
54'-Methoxyacetophenone oxime2-(Trimethylsilyl)phenyl trifluoromethanesulfonate3e82
64'-Fluoroacetophenone oxime2-(Trimethylsilyl)phenyl trifluoromethanesulfonate3f87
74'-Chloroacetophenone oxime2-(Trimethylsilyl)phenyl trifluoromethanesulfonate3g86
84'-Bromoacetophenone oxime2-(Trimethylsilyl)phenyl trifluoromethanesulfonate3h84
93'-Methoxyacetophenone oxime2-(Trimethylsilyl)phenyl trifluoromethanesulfonate3i81
102'-Methylacetophenone oxime2-(Trimethylsilyl)phenyl trifluoromethanesulfonate3j75
11Propiophenone oxime2-(Trimethylsilyl)phenyl trifluoromethanesulfonate3k89
12Benzophenone oxime2-(Trimethylsilyl)phenyl trifluoromethanesulfonate3l78
13Cyclohexanone oxime4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate3m96
143,3-Dimethylbutan-2-one oxime2-(Trimethylsilyl)phenyl trifluoromethanesulfonate3n65

Reaction conditions: ketoxime (0.25 mmol), aryne precursor (2.2 equiv), CsF (3.0 equiv) in MeCN at room temperature for 1 hour.

1,3-Dipolar Cycloaddition Reactions (General Isoxazole Context)

The most widely utilized and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. nih.govedu.krd This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which is typically an alkyne or an alkene. tandfonline.comresearchgate.net The reaction proceeds in a concerted, pericyclic fashion, leading to the formation of the five-membered isoxazole heterocycle. nih.govrsc.org

Nitrile oxides are unstable intermediates and are almost always generated in situ to prevent their rapid dimerization into furoxans. nih.gov Common precursors for nitrile oxide generation include:

Aldoximes: Oxidation of aldoximes using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or N-chlorosuccinimide (NCS) can yield nitrile oxides. nih.gov

Hydroximoyl chlorides: Dehydrochlorination of hydroximoyl chlorides with a mild base is a standard method. nih.govnih.gov

Primary nitro compounds: Treatment with a dehydrating agent can also produce the desired nitrile oxide dipole. acs.orgacs.org

The choice of the alkyne or alkene dipolarophile dictates the substitution pattern on the final isoxazole ring. For the synthesis of benzo-fused isoxazolones like the regioisomeric 5,6-dihydro-4H-benzo[d]isoxazol-7-ones, the synthetic route was based on a 1,3-dipolar cycloaddition of nitrile oxides with substituted cyclic alkenes, specifically 2-bromocyclohex-2-enones. nih.govunimi.itdntb.gov.ua This highlights how a carefully chosen dipolarophile is key to building complex, fused-ring systems.

One-Pot Cascade Reactions via Ultrasonication (General Isoxazole Context)

In line with the principles of process intensification and green chemistry, one-pot cascade reactions have become a powerful tool for isoxazole synthesis. mdpi.com These procedures combine multiple reaction steps (e.g., nitrile oxide generation and cycloaddition) into a single synthetic operation without isolating intermediates, which saves time, reduces solvent waste, and simplifies purification. researchgate.net

The application of high-intensity ultrasound (sonochemistry) has been shown to significantly enhance these cascade reactions. mdpi.comscilit.com Ultrasonic irradiation accelerates reaction kinetics and improves yields by creating localized high-pressure and high-temperature zones through a phenomenon known as acoustic cavitation. mdpi.comresearchgate.net This energy input can overcome activation barriers and improve mass transport. mdpi.com

Numerous reports detail the ultrasound-assisted one-pot synthesis of various isoxazole derivatives. nih.govresearchgate.net These methods often involve the in situ generation of nitrile oxides from aldehydes and hydroxylamine hydrochloride, followed by their immediate trapping with a dipolarophile in a multi-component reaction format. researchgate.net The use of aqueous media in these sonochemical methods further enhances their environmental friendliness. mdpi.comresearchgate.net

Reaction TypeEnergy SourceKey FeaturesYieldsReaction TimeReference
Five-Component Synthesis of Isoxazole-SulfonamidesUltrasound (Sonotrode)Use of CaCl2/K2CO3 as a pre-catalyst in water.75–96%13–17 min researchgate.net
Three-Component Synthesis of IsoxazolinesUltrasound ActivationTCCA as an ecological oxidant for nitrile oxide formation.Good to ExcellentNot Specified researchgate.net
One-Pot Synthesis of Isoxazole-SulfonamidesUltrasound IrradiationCerium (IV) Ammonium Nitrate (CAN) as an oxidant in an aqueous medium.72–89%20–28 min researchgate.net

Development of Novel Synthetic Pathways

Investigation of Green Chemistry Principles in Synthesis

The synthesis of isoxazoles is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. bohrium.com Key advancements in this area focus on minimizing hazardous waste, improving energy efficiency, and using renewable resources. nih.gov

Strategies for the green synthesis of isoxazoles include:

Use of Eco-Friendly Solvents: Water has been successfully employed as a solvent for one-pot isoxazole syntheses, often promoted by ultrasound. mdpi.comsemnan.ac.ir Other green solvent options include ionic liquids and polyethylene (B3416737) glycol (PEG). bohrium.comnih.gov

Alternative Energy Sources: Beyond ultrasonication, natural sunlight has been used as a clean and inexpensive energy source to drive three-component reactions for isoxazol-5(4H)-one synthesis in water, eliminating the need for organic solvents and catalysts. semnan.ac.ir

Catalyst-Free and Solvent-Free Conditions: Some protocols achieve the synthesis of isoxazoles under solvent-free conditions, for example, by using ball-milling (mechanochemistry) or simply by heating the neat reactants. nih.govnih.gov This drastically reduces the generation of volatile organic compound (VOC) waste.

Multi-Component Reactions (MCRs): As mentioned previously, MCRs are inherently green as they increase atom economy and reduce the number of synthetic and purification steps. mdpi.comnih.gov

Exploration of Solid-Phase Synthesis Techniques

Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient production of libraries of related compounds, which is particularly valuable in drug discovery. acs.org This technique has been successfully applied to the synthesis of isoxazoles. rsc.orgnih.gov

In a typical solid-phase approach, one of the reactants, usually the dipolarophile (alkyne or alkene), is chemically tethered to an insoluble polymer resin. nih.govacs.org The synthesis then proceeds by treating the resin-bound substrate with a solution containing the other reagents. A key advantage of SPOS is the simplified purification process; excess reagents and byproducts are simply washed away from the resin, which retains the desired product. acs.orgacs.org

The general workflow for the solid-phase synthesis of isoxazoles is as follows:

Immobilization: An alkyne- or alkene-containing molecule is attached to a solid support, such as a polystyrene or Rink amide resin. rsc.orgnih.gov

Cycloaddition: The resin-bound dipolarophile is treated with a solution containing the nitrile oxide precursor and a base to facilitate the in situ 1,3-dipolar cycloaddition reaction. nih.gov

Cleavage: After the reaction is complete and the resin has been thoroughly washed, the final isoxazole product is cleaved from the solid support using a specific chemical reagent (e.g., an acid), yielding the purified compound. acs.org

This methodology has proven highly efficient for constructing diverse isoxazole libraries via parallel synthesis, where multiple distinct compounds are synthesized simultaneously in separate reaction vessels. nih.gov

StepDescriptionPurposeReference
1. Attachment to Resin A starting material (e.g., a carboxylic acid) is coupled to a solid support like a p-methylbenzhydrylamine resin.To immobilize the substrate for easy purification. nih.gov
2. Functionalization The resin-bound molecule is converted into a dipolarophile, for instance, by N-alkylation with propargyl bromide to introduce an alkyne.To prepare the substrate for the key cycloaddition step. nih.gov
3. 1,3-Dipolar Cycloaddition The resin-bound alkyne is reacted with an in situ generated nitrile oxide.To form the core isoxazole ring structure. nih.govacs.org
4. Cleavage from Resin The final isoxazole product is released from the solid support, often using an acid like trifluoroacetic acid or a base like sodium methoxide.To isolate the final, purified product in solution. acs.orgacs.org

Chemical Transformations and Reactivity Profiles of 6,7 Dihydro 5h Benzo D Isoxazol 4 One

Functionalization and Derivatization Strategies

The structure of 6,7-dihydro-5H-benzo[d]isoxazol-4-one offers multiple sites for functionalization, including the α-position to the carbonyl group, the carbonyl group itself, the methyl group on the isoxazole (B147169) ring, and the core heterocyclic system.

The presence of a carbonyl group at the C-4 position activates the adjacent C-5 carbon for electrophilic substitution. A common strategy for functionalization at this position is α-keto bromination. This reaction introduces a bromine atom, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, enabling the introduction of various functional moieties. researchgate.net

A notable application of this strategy involves the bromination of 6,7-dihydrobenzo[d]isoxazol-4(5H)-one, followed by a nucleophilic substitution with an azide group to form 5-azido-6,7-dihydrobenzo[d]isoxazol-4(5H)-one. researchgate.net This azide derivative is a key intermediate for synthesizing triazole-containing compounds via Cu(I)-catalyzed [2+3] cycloaddition reactions. researchgate.net This two-step process provides an effective pathway to novel hybrid molecules. researchgate.net

Table 1: α-Keto Bromination and Azidation of this compound

Step Reactants Reagents/Conditions Product Reference
1. Bromination 6,7-dihydrobenzo[d]isoxazol-4(5H)-one Bromine 5-bromo-6,7-dihydrobenzo[d]isoxazol-4(5H)-one researchgate.net

The carbonyl group at C-4 is a key site for modification, and its regioselective reduction offers a route to derivatives with altered electronic and steric properties. Ionic hydrogenation is an effective method for this transformation, typically employing a proton source and a hydride donor, such as triethylsilane in the presence of an acid. researchgate.netorcid.org

This method has been successfully used to reduce the carbonyl group of 6,7-dihydrobenzo[d]isoxazol-4(5H)-one derivatives to a methylene group. researchgate.net For instance, the carbonyl group of 5-azido-6,7-dihydrobenzo[d]isoxazol-4(5H)-one can be reduced to prepare 5-azido-4,5,6,7-tetrahydrobenzo[d]isoxazole, demonstrating the chemoselectivity of the reaction, which leaves the azide and the isoxazole ring intact. researchgate.net

Table 2: Ionic Hydrogenation of a this compound Derivative

Substrate Reducing Agent Product Reference

The methyl group at the C-3 position of the isoxazole ring is acidic enough to be deprotonated by a strong, non-nucleophilic base, a process known as lateral metalation. nih.govresearchgate.net This generates a carbanion that can be quenched with various electrophiles, allowing for the introduction of a wide range of substituents at this position. nih.gov

This strategy has been applied to related isoxazolo[3,4-d]pyridazinone systems, where selective lateral metalation and subsequent electrophilic quenching were successfully performed at the C-3 methyl group of the isoxazole core. nih.govresearchgate.net This method allows for the extension of the carbon framework and the synthesis of more complex analogs. nih.gov

Table 3: General Scheme for Lateral Metalation and Alkylation at C-3

Step Reagents/Conditions Intermediate/Product Reference
1. Deprotonation Non-nucleophilic base (e.g., LDA), THF, low temperature C-3 carbanion intermediate nih.govresearchgate.net

The isoxazolone core, while relatively stable, can undergo oxidation under specific conditions. Research on related isoxazol-5-ones has shown that the C-4 position is susceptible to oxidation. chim.it For example, isoxazol-5-ones can be oxidized at the C-4 position using malonyl peroxides, with trifluoroethanol being an effective solvent for the reaction. chim.it This suggests a potential pathway for the introduction of hydroxyl groups or further oxidation products onto the core structure of benzo[d]isoxazolone derivatives, although specific studies on the this compound core are less common.

Ring Expansion and Rearrangement Chemistry

The strained N-O bond within the isoxazole ring makes it susceptible to cleavage under certain conditions, leading to ring-opening, rearrangement, or ring expansion reactions. These transformations can be initiated by thermal, photochemical, or chemical means and provide access to different heterocyclic systems.

A significant reaction pathway for dihydrobenzo[d]isoxazoles involves thermal rearrangement to the corresponding dihydrobenzo[d]oxazoles. nih.gov This transformation represents a novel isomerization process that allows for the conversion of one heterocyclic system into another. nih.gov This rearrangement likely proceeds through the cleavage of the weak N-O bond followed by a recyclization event to form the more thermodynamically stable oxazole ring. Such reactions expand the synthetic utility of the benzo[d]isoxazole scaffold, providing a route to a different class of heterocycles from a common precursor. nih.gov

Table 4: Thermal Rearrangement of Dihydrobenzo[d]isoxazole

Substrate Class Conditions Product Class Reference

Reductive Ring-Opening Protocols

The isoxazole ring within the this compound framework is susceptible to cleavage under reductive conditions, a reaction that provides access to valuable acyclic or alternative heterocyclic structures. The N-O bond is the most labile site for reductive cleavage in isoxazolines and isoxazoles. Common methodologies for the reductive N-O bond cleavage in isoxazoline (B3343090) systems include catalytic hydrogenation, often employing reagents like Raney nickel, and reductions with metal hydrides such as lithium aluminum hydride (LiAlH4) or other reducing agents like samarium(II) iodide (SmI2) and molybdenum hexacarbonyl (Mo(CO)6) beilstein-journals.orgbeilstein-journals.orgresearchgate.net.

While extensive studies have been conducted on the cleavage of simpler isoxazolines, the reactivity of fused bicyclic systems like this compound is more complex. However, investigations into related heterobicycloalkene-fused 2-isoxazolines have demonstrated that N-O bond cleavage can be effectively achieved using a combination of Raney nickel and aluminum chloride (AlCl3) in aqueous methanol beilstein-journals.orgbeilstein-journals.org. This process typically leads to the formation of β-hydroxyketones following the hydrolysis of an intermediate imine beilstein-journals.orgbeilstein-journals.org. It is proposed that the reaction proceeds via the cleavage of the N-O bond, followed by hydrolysis of the resulting imine functionality to yield the corresponding β-hydroxyketone beilstein-journals.org.

Table 1: Common Reagents for Reductive N-O Bond Cleavage of Isoxazolines

Reagent(s)Typical Product(s)Reference(s)
Raney Nickel / H₂γ-Amino alcohol beilstein-journals.org
LiAlH₄γ-Amino alcohol beilstein-journals.org
SmI₂β-Hydroxy ketone researchgate.net
Mo(CO)₆β-Amino enone researchgate.net
Raney Nickel / AlCl₃β-Hydroxy ketone beilstein-journals.orgbeilstein-journals.org

Photochemical Transformations of the Isoxazole Ring

The isoxazole ring is known to undergo a variety of photochemical transformations upon exposure to ultraviolet (UV) radiation nih.govrsc.org. The primary photochemical process for isoxazoles involves the homolytic cleavage of the weak N-O bond, which leads to the formation of a diradical intermediate. This intermediate can then rearrange through several pathways, with the most common being the formation of an acyl azirine nih.gov. The acyl azirine itself is often unstable and can further rearrange to yield other products, such as oxazoles or ketenimines, depending on the substitution pattern of the isoxazole and the reaction conditions nih.gov.

Specifically, the photoisomerization of isoxazoles typically requires UV light in the range of 200–330 nm for direct irradiation of the substrate nih.gov. Studies on related heterocyclic systems, such as 1,3-benzoxazole, have shown that UV irradiation can induce ring-opening to form species like 2-isocyanophenol nih.gov. The photochemical behavior of fused isoxazole derivatives is complex and can lead to a variety of products depending on the specific structure and irradiation wavelength nih.govresearchgate.net. For this compound, it is anticipated that UV irradiation would initiate the cleavage of the N-O bond, potentially leading to a cascade of rearrangements to form novel carbo- or heterocyclic structures.

Annulation and Fused Heterocycle Formation

The this compound core is an excellent platform for the construction of more complex, fused heterocyclic systems. The ketone functionality, in particular, provides a reactive handle for various cyclocondensation and annulation reactions.

Cyclocondensation Reactions for Thiazolo[4,5-e]benzoisoxazole Systems

A notable application of this compound is in the synthesis of thiazolo[4,5-e]benzoisoxazoles, a class of compounds with potential pharmacological activity nih.gov. The synthetic route commences with the α-bromination of the ketone in this compound to yield the corresponding α-bromoketone. This intermediate then undergoes a cyclocondensation reaction with a thiourea nih.govnih.gov. The subsequent thiazole formation is accompanied by aromatization of the cyclohexene (B86901) ring, which can be facilitated by the addition of an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to afford the fully aromatic thiazolo[4,5-e]benzoisoxazole system nih.gov. This method provides a versatile route to a library of substituted thiazolo[4,5-e]benzoisoxazoles nih.govnih.gov.

Table 2: Synthesis of Thiazolo[4,5-e]benzoisoxazoles

Starting MaterialReagentsKey IntermediateFinal ProductReference(s)
This compound1. Br₂, HOAc2. Thiourea, DDQ5-Bromo-6,7-dihydro-5H-benzo[d]isoxazol-4-oneThiazolo[4,5-e]benzoisoxazole nih.govnih.gov

Ritter Reaction as a Key Step in Amide Derivative Synthesis

The ketone at the 4-position of this compound can be converted into an amino group, which can then be acylated to form a variety of amide derivatives. A key transformation in this synthetic sequence is the Ritter reaction wikipedia.orgorganic-chemistry.orgorganicreactions.orgchemistrysteps.com. In this process, the ketone is first reduced to the corresponding alcohol using a reducing agent such as sodium borohydride nih.gov. The resulting alcohol, upon treatment with a strong acid and a nitrile, undergoes the Ritter reaction to form an N-substituted amide nih.govrsc.org. This reaction proceeds via the formation of a carbocation intermediate from the alcohol, which is then trapped by the nitrile. Subsequent hydrolysis of the nitrilium ion intermediate furnishes the amide wikipedia.orgorganic-chemistry.orgchemistrysteps.com. This methodology has been successfully employed in the synthesis of novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides, which have been investigated as potential HSP90 inhibitors nih.govrsc.org.

Table 3: Synthesis of N-(4,5,6,7-Tetrahydrobenzisoxazol-4-yl)amides via the Ritter Reaction

Starting MaterialReagentsIntermediateFinal ProductReference(s)
This compound1. NaBH₄2. R-CN, H₂SO₄4,5,6,7-Tetrahydro-benzo[d]isoxazol-4-olN-(4,5,6,7-Tetrahydro-benzo[d]isoxazol-4-yl)amide nih.govrsc.org

Copper(I)-Catalyzed [2+3] Cycloaddition for Triazolyl Adducts

The introduction of a triazole moiety onto the this compound scaffold can be achieved through a copper(I)-catalyzed [2+3] cycloaddition (CuAAC), a prominent example of "click chemistry" imist.mamdpi.comimist.mawikipedia.org. An effective approach involves the initial α-keto bromination of the starting ketone, followed by nucleophilic substitution of the bromine with an azide group to form a 5-azido-6,7-dihydrobenzo[d]isoxazol-4(5H)-one intermediate researchgate.net. This azide-functionalized intermediate can then undergo a Cu(I)-catalyzed cycloaddition with a terminal alkyne to afford the corresponding 1,4-disubstituted 1,2,3-triazole adduct researchgate.net. This multi-step sequence provides a reliable method for the synthesis of isoxazole-triazole hybrid molecules, which have been explored for their potential as antiproliferative agents researchgate.net.

Table 4: Synthesis of Triazolyl Adducts of this compound

Starting MaterialReagentsKey IntermediateFinal ProductReference(s)
This compound1. Br₂2. NaN₃3. Terminal alkyne, Cu(I) catalyst5-Azido-6,7-dihydro-5H-benzo[d]isoxazol-4-one5-(1,2,3-Triazol-4-yl)-6,7-dihydro-5H-benzo[d]isoxazol-4-one derivative researchgate.net

Spectroscopic and Advanced Structural Characterization of 6,7 Dihydro 5h Benzo D Isoxazol 4 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of nuclei within a molecule. For derivatives of 6,7-dihydro-5H-benzo[d]isoxazol-4-one, ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, are essential for unambiguous structure determination.

The ¹H NMR spectrum of this compound analogs typically displays characteristic signals for the protons of the saturated carbocyclic ring. These protons, located at positions 5, 6, and 7, usually appear as multiplets in the aliphatic region of the spectrum. The specific chemical shifts and coupling patterns can be influenced by substituents on the bicyclic core. For instance, in various analogs, the aliphatic protons of the cyclohexene (B86901) moiety fused to the isoxazole (B147169) ring are consistently observed. Aromatic protons from substituents on the isoxazole ring, if present, will appear in the downfield region, typically between 7.0 and 8.5 ppm.

Table 1: Representative ¹H NMR Data for Analogs of this compound

Compound Type Protons Chemical Shift (δ) ppm Multiplicity
Phenyl-substituted benzisoxazole Aromatic-H 7.00 - 8.00 m
Fused aliphatic ring protons -CH₂- (positions 5, 6, 7) 2.00 - 3.50 m

Data compiled from representative spectra of isoxazole-containing compounds. rsc.org

The ¹³C NMR spectrum is crucial for identifying the carbon framework of the molecule. The carbonyl carbon (C4) of the this compound core is a key diagnostic signal, typically appearing significantly downfield (δ > 150 ppm) due to its deshielded environment. The carbons of the isoxazole ring (C3a and C7a) also have characteristic chemical shifts that help differentiate this isomer from other related structures. The aliphatic carbons of the six-membered ring (C5, C6, C7) resonate in the upfield region of the spectrum. The precise chemical shifts are sensitive to substitution on both the aromatic and heterocyclic portions of the molecule.

Table 2: Typical ¹³C NMR Chemical Shifts for the this compound Core and Analogs

Carbon Atom Typical Chemical Shift (δ) ppm
C=O (Carbonyl) > 150
Isoxazole Ring Carbons 100 - 170
Fused Aliphatic Ring Carbons 20 - 50

Chemical shift ranges are based on data from various isoxazole and benzisoxazole derivatives. rsc.orgrsc.orgiastate.edu

For analogs containing fluorine substituents, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making this method ideal for confirming the presence and location of fluorine atoms within the molecule. For example, in fluorinated benzisoxazole derivatives, the fluorine signal can appear as a singlet or a multiplet depending on its coupling with nearby protons. In one study, a trifluoromethyl-substituted derivative showed a sharp singlet at -60.68 ppm in the ¹⁹F NMR spectrum. rsc.org Another fluorinated analog displayed a multiplet between -115.63 and -115.68 ppm. rsc.org

Table 3: Exemplary ¹⁹F NMR Data for Fluorinated Benzisoxazole Analogs

Substituent Group Chemical Shift (δ) ppm Multiplicity
-CF₃ -60.68 s
Aromatic-F -108.84 to -108.90 m
Aromatic-F -115.63 to -115.68 m

Data sourced from a study on various fluorinated heterocyclic compounds. rsc.org

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for the definitive structural assignment of complex molecules like substituted 6,7-dihydro-5H-benzo[d]isoxazol-4-ones.

HSQC experiments are used to correlate proton signals with the directly attached carbon atoms, allowing for the unambiguous assignment of the signals for the CH, CH₂, and CH₃ groups in the aliphatic ring.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for establishing connectivity between different parts of the molecule, for instance, linking substituents to the correct positions on the bicyclic core and confirming the fusion of the isoxazole and cyclohexenone rings. researchgate.netnih.govmdpi.com These techniques are instrumental in distinguishing between potential isomers that may form during synthesis. researchgate.netnih.govmdpi.com

Vibrational Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its analogs, the IR spectrum provides key information about the carbonyl group and the bonds within the isoxazole ring.

The most prominent and diagnostically useful absorption is that of the carbonyl (C=O) stretching vibration, which typically appears as a strong band in the region of 1680-1710 cm⁻¹. The exact position of this band can provide clues about conjugation and ring strain. The stretching vibrations associated with the isoxazole ring, such as C=N, C-O, and N-O stretching, are generally found in the fingerprint region of the spectrum (below 1600 cm⁻¹). For example, N-O stretching in isoxazole rings has been observed around 1153 cm⁻¹, while C-N and C-O stretching appear near 1276 cm⁻¹ and 1068 cm⁻¹, respectively. rjpbcs.com

Table 4: Characteristic IR Absorption Frequencies for the this compound Structure

Functional Group Vibration Type Typical Frequency Range (cm⁻¹)
C=O (Ketone) Stretch 1680 - 1710
C=N (Isoxazole) Stretch 1570 - 1650
N-O (Isoxazole) Stretch 1150 - 1300
C-O (Isoxazole) Stretch 1050 - 1200

Frequency ranges are based on general values for the specified functional groups and data from related isoxazole compounds. rsc.orgmdpi.comrjpbcs.com

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool in chemical analysis, providing vital information about the mass-to-charge ratio of ions, which allows for the determination of molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 0.003 m/z units), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. acs.org This precision is crucial for confirming the identity of newly synthesized molecules.

For isoxazole derivatives, HRMS is routinely used to confirm their elemental composition. The technique typically involves ionizing the molecule (e.g., through electrospray ionization - ESI) and measuring the exact mass of the resulting molecular ion, often the protonated species [M+H]⁺. The experimentally determined mass is then compared to the theoretically calculated mass for the proposed chemical formula.

For instance, in the characterization of various chromeno[4,3-c]isoxazole analogs, HRMS data provides conclusive evidence for their structures. The close agreement between the calculated and found m/z values confirms the assigned elemental formulas. mdpi.com

Table 1: Illustrative HRMS Data for Isoxazole Analogs

Compound Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Source
6,8-Dibromo-4H-chromeno[4,3-c]isoxazole C₁₀H₆Br₂NO₂ 329.8760 329.8755 mdpi.com
8-Nitro-4H-chromeno[4,3-c]isoxazole C₁₀H₇N₂O₄ 219.0400 219.0399 mdpi.com
9-Chloro-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole C₁₀H₉ClNO₂ 210.0316 210.0320 mdpi.com

Elemental Analysis for Purity and Stoichiometry

Elemental analysis is a fundamental technique for verifying the purity and empirical formula of a synthesized compound. This method involves the combustion of a small, precisely weighed sample to convert it into simple gaseous products (like CO₂, H₂O, and N₂). The amounts of these gases are then measured to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in the original compound.

The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. For a compound to be considered pure, the found values should typically be within ±0.4% of the calculated values. acs.org This technique is a standard requirement for the characterization of new organic compounds, including various isoxazole derivatives. researchgate.netresearchgate.net

Table 2: Representative Elemental Analysis Data for Isoxazole Derivatives

Compound Molecular Formula Analysis %C %H %N Source
3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole C₁₁H₁₀N₄O₃ Calculated 53.66 4.09 22.75 researchgate.net
Found 54.19 4.91 22.12 researchgate.net
3-(4-Chlorophenyl)-5-phenylisoxazole C₁₅H₁₀ClNO Calculated 70.43 3.94 5.48
Found 70.44 3.95 5.47
3-(4-Hydroxyphenyl)-5-phenylisoxazole C₁₅H₁₁NO₂ Calculated 75.94 4.67 5.90

Solid-State Structural Elucidation

While spectroscopic and elemental analyses confirm connectivity and composition, solid-state techniques provide the ultimate proof of structure by mapping the precise spatial arrangement of atoms.

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline solid. By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of each atom in the molecule and the unit cell.

This technique provides a wealth of structural information, including:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements of the distances and angles between atoms, confirming the molecular geometry.

Intermolecular Interactions: Reveals how molecules are packed in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

The structures of numerous heterocyclic compounds, including benzoxazole and triazole derivatives related to the benzo[d]isoxazole core, have been definitively confirmed using this method. researchgate.netmdpi.commdpi.com The crystallographic data obtained is often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. acs.org

Table 3: Example of Crystallographic Data for a Benzoxazole Derivative

Parameter Value Source
Compound 2-[(2-Chlorophenylazo)cyanomethyl]benzoxazole researchgate.net
Chemical Formula C₁₅H₉ClN₄O researchgate.net
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net
a (Å) 7.9393 (7) researchgate.net
b (Å) 7.8517 (10) researchgate.net
c (Å) 12.8101 (12) researchgate.net
α (°) 107.855 (9) researchgate.net
β (°) 90.859 (7) researchgate.net
γ (°) 102.799 (9) researchgate.net
Volume (ų) 732.17 (15) researchgate.net

| Z (Molecules per unit cell) | 2 | researchgate.net |

Theoretical and Computational Studies of 6,7 Dihydro 5h Benzo D Isoxazol 4 One

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For a molecule like 6,7-dihydro-5H-benzo[d]isoxazol-4-one, DFT calculations would provide fundamental insights into its behavior.

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The partially saturated six-membered ring can adopt several conformations, such as a chair, boat, or twist-boat, and DFT calculations can predict the most stable conformer.

Once the geometry is optimized, the electronic structure can be determined. This involves calculating the distribution of electrons within the molecule, which is crucial for understanding its reactivity and properties. DFT calculations can map out the electron density, identify regions of high and low electron concentration, and provide a basis for understanding the molecule's chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, and they play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, this analysis would predict its reactivity in various chemical reactions.

DFT calculations can also be used to compute various thermodynamic parameters, such as the enthalpy of formation, entropy, and Gibbs free energy. These parameters are essential for predicting the spontaneity and energy changes of chemical reactions involving this compound.

The accuracy of DFT calculations depends on the choice of the functional and the basis set. Different functionals, such as B3LYP, CAM-B3LYP, WB97XD, and MPW1PW91, incorporate different approximations for the exchange-correlation energy. Similarly, basis sets, like 6-31G(d,p) and 6-311G(d,p), use different numbers of functions to represent the atomic orbitals. A comparative analysis of these would be necessary to determine the most reliable method for predicting the properties of this compound. Studies on similar isoxazole (B147169) derivatives often show that hybrid functionals like B3LYP with a reasonably sized basis set provide a good balance between accuracy and computational cost.

Table 1: Representative Data from Theoretical Studies of Related Isoxazole Derivatives (Note: This table is illustrative and not specific to this compound due to a lack of available data.)

PropertyB3LYP/6-31G(d,p)CAM-B3LYP/6-311G(d,p)WB97XD/6-311G(d,p)
HOMO Energy (eV)-6.5 to -7.5-7.0 to -8.0-7.2 to -8.2
LUMO Energy (eV)-1.5 to -2.5-1.0 to -2.0-0.8 to -1.8
HOMO-LUMO Gap (eV)4.5 to 5.55.5 to 6.56.0 to 7.0
Dipole Moment (Debye)2.0 to 4.02.2 to 4.22.3 to 4.3

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

TD-DFT is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. For this compound, this would provide valuable information about its photophysical properties. The choice of functional and basis set is also critical for accurate TD-DFT predictions.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational landscapes and intermolecular interactions of a molecule like this compound. While specific MD simulation studies on this exact compound are not extensively documented in the reviewed literature, the principles and applications of this technique to similar heterocyclic systems offer a clear framework for understanding its potential conformational dynamics.

In a typical MD simulation, the molecule would be placed in a simulated environment, such as a solvent box, and its trajectory would be calculated over a period of time, often on the scale of nanoseconds to microseconds. This allows for the exploration of different accessible conformations and the interactions with its environment.

Conformational Landscapes:

The dihydro portion of the this compound ring system is not planar and can adopt various conformations. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. For instance, studies on similar dihydro-heterocyclic systems have revealed the presence of multiple stable conformers, such as boat and chair-like forms for six-membered rings, which can interconvert over time. The simulations would track key dihedral angles within the dihydro-benzo ring to characterize these conformational states and their populations.

Interactions:

MD simulations also provide a detailed view of the non-covalent interactions that govern the behavior of this compound, both intramolecularly and with surrounding molecules (e.g., solvent or other solute molecules). These interactions include hydrogen bonding, van der Waals forces, and electrostatic interactions. For example, the carbonyl group and the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, and this can be explicitly modeled in MD simulations to understand solvation effects and potential interactions in a biological context. The stability of any observed intermolecular complexes can be assessed by analyzing the interaction energies and residence times of interacting partners.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in the crystalline state of a molecule. By partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates the electron density of the entire crystal, a unique surface is generated for each molecule. The properties of this surface provide a detailed picture of the intermolecular contacts.

The analysis typically involves mapping different properties onto the Hirshfeld surface, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts.

Two-Dimensional Fingerprint Plots:

A key output of Hirshfeld surface analysis is the two-dimensional fingerprint plot, which is a scatter plot of the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. These plots provide a quantitative summary of the intermolecular interactions. Different types of interactions have characteristic shapes on the fingerprint plot.

Based on studies of similar heterocyclic compounds, the primary intermolecular contacts contributing to the crystal packing of this compound would likely be: researchgate.netnih.govnih.gov

O···H/H···O contacts: These appear as distinct "wings" or "spikes" in the fingerprint plot and are indicative of hydrogen bonding interactions, likely involving the carbonyl group and the isoxazole oxygen.

C···H/H···C contacts: These are also significant and are characteristic of weaker C-H···π or other van der Waals interactions.

N···H/H···N contacts: These would arise from interactions involving the isoxazole nitrogen atom and would also be visible as spikes in the fingerprint plot.

The following table presents a hypothetical but representative distribution of intermolecular contacts for this compound, based on published data for structurally related compounds. researchgate.netnih.govnih.gov

Interaction TypePercentage Contribution to Hirshfeld Surface (%)
H···H40 - 50
O···H/H···O15 - 25
C···H/H···C10 - 20
N···H/H···N5 - 10
Other (C···C, C···N, etc.)< 5

Computational Mechanistic Investigations of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is a crucial tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, computational studies can elucidate the pathways of its synthesis and potential subsequent reactions.

A primary and well-studied synthetic route for isoxazole and isoxazoline (B3343090) rings is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. researchgate.netmdpi.commdpi.comnih.govnih.gov In the context of this compound, this would likely involve the reaction of a nitrile oxide with a cyclohexenone derivative.

The [3+2] Cycloaddition Pathway:

Computational investigations of this reaction type typically focus on the following aspects:

Transition State Analysis: DFT calculations can locate the transition state structure for the cycloaddition. The energy of this transition state determines the activation energy of the reaction and thus its feasibility under certain conditions. These reactions are often found to proceed through a single, albeit asynchronous, transition state. nih.govnih.gov

Regioselectivity: When an unsymmetrical dipolarophile (like a substituted cyclohexenone) is used, two different regioisomers can potentially be formed. Computational studies, often employing Frontier Molecular Orbital (FMO) theory, can predict the favored regioisomer. The regioselectivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction proceeds through the pathway where the energy gap between the interacting orbitals is smallest and the orbital overlap is greatest.

Solvent Effects: The influence of the solvent on the reaction mechanism and energetics can also be modeled computationally, providing a more realistic picture of the reaction in a laboratory setting.

While a specific computational study on the synthesis of this compound was not identified, the extensive literature on the 1,3-dipolar cycloaddition to form isoxazolines provides a robust and well-understood mechanistic framework that is directly applicable. researchgate.netmdpi.commdpi.comnih.govnih.gov

Other potential reaction pathways for isoxazoles that have been investigated computationally include photochemical rearrangements and ring-opening reactions. researchgate.net Such studies can provide valuable insights into the stability and reactivity of the this compound scaffold under various conditions.

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Intermediates for Complex Molecular Architectures

6,7-dihydro-5H-benzo[d]isoxazol-4-one serves as a pivotal intermediate in the synthesis of intricate molecular architectures, most notably in the development of therapeutic agents. A significant application is its use as a foundational scaffold for the creation of Heat Shock Protein 90 (HSP90) inhibitors. HSP90 is a molecular chaperone that plays a crucial role in the folding and stability of numerous proteins implicated in cancer development. The isoxazole (B147169) ring within the this compound structure is a key feature for its activity and allows for the fusion of other ring systems to construct novel bicyclic core structures with potential therapeutic benefits.

The synthetic pathway to novel HSP90 inhibitors often commences with 6,7-dihydrobenzo[d]isoxazol-4(5H)-ones. For instance, these compounds are precursors to N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides, which have demonstrated significant antiproliferative effects in cancer cell lines. The versatility of the this compound core allows for modifications at several positions, enabling the synthesis of a library of derivatives with varied biological activities.

Precursors for Diverse Heterocyclic Scaffolds

The reactivity of this compound makes it an excellent precursor for a wide array of diverse heterocyclic scaffolds. The isoxazole moiety itself is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a broad spectrum of biological activities.

One of the key transformations of this compound involves the modification of its ketone group. For example, it can be converted into an amide functionality through a Ritter reaction, leading to the formation of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides nih.gov. This transformation introduces a new functional group and a chiral center, significantly increasing the molecular complexity and providing a scaffold for further synthetic elaborations.

Furthermore, the isoxazole ring can be fused with other heterocyclic systems to generate novel polycyclic compounds. For instance, derivatives of this compound have been utilized in the synthesis of isoxazolo[5,4-c]pyridin-7-ones, expanding the range of accessible heterocyclic frameworks from this versatile starting material nih.govunimi.itscispace.com. The ability to construct such diverse scaffolds underscores the importance of this compound as a valuable building block in synthetic chemistry.

Strategic Utility as Masked Functional Groups in Synthetic Routes

In multi-step synthetic sequences, the strategic use of protecting or "masked" functional groups is crucial for achieving the desired molecular architecture. The this compound can be viewed as a molecule containing a masked β-hydroxy ketone or a γ-amino alcohol functionality. The isoxazole ring, being relatively stable under various reaction conditions, effectively protects these functionalities, which can be unveiled at a later stage of the synthesis through ring-opening reactions.

For example, the reductive cleavage of the N-O bond in the isoxazole ring can lead to the formation of enaminones, which are valuable intermediates for the synthesis of various nitrogen-containing heterocycles. This strategic unmasking of the latent functionality within the this compound core allows for the efficient construction of complex molecules that would be challenging to synthesize through more direct routes.

Contribution to the Generation of Molecular Libraries for Research Purposes

The development of molecular libraries is a cornerstone of modern drug discovery and chemical biology research. The structural features of this compound make it an ideal scaffold for combinatorial chemistry and the generation of diverse compound libraries. The presence of a ketone functional group and multiple sites for substitution on the carbocyclic ring allows for the introduction of a wide range of chemical diversity.

Conclusion and Future Research Directions

Recapitulation of Key Advancements in the Chemistry of 6,7-Dihydro-5H-benzo[d]isoxazol-4-one

Research into dihydro-benzo[d]isoxazolones has led to significant advancements, primarily centered on synthetic methodologies and the exploration of their biological activities. A key breakthrough has been the design and synthesis of novel classes of 5,6-dihydro-4H-benzo[d]isoxazol-7-ones as potential inhibitors of Heat shock protein 90 (Hsp90), a crucial target in cancer therapy. scispace.comnih.govunimi.it This work has established the dihydro-benzo[d]isoxazolone core as a viable scaffold for developing anticancer agents. scispace.comunimi.it

The principal synthetic strategy employed to construct this bicyclic system is the 1,3-dipolar cycloaddition. nih.govunimi.it This reaction typically involves the in situ generation of nitriloxides from benzaldoxime (B1666162) precursors, which then react with substituted cyclic alkenes like 2-bromocyclohex-2-enones. nih.govdntb.gov.ua This methodology has proven effective for creating a library of derivatives, particularly those bearing a resorcinol-like fragment, which have demonstrated notable inhibitory effects on Hsp90. scispace.comnih.gov While much of the detailed synthetic work has focused on the 5,6-dihydro-4H-benzo[d]isoxazol-7-one isomer, the foundational principles of this cycloaddition approach are broadly applicable to the synthesis of related structures, including this compound.

Beyond this specific application, the broader benzo[d]isoxazole framework has been successfully utilized to develop potent inhibitors of hypoxia-inducible factor (HIF)-1α, another key target in oncology. nih.gov These advancements underscore the modularity and "drug-like" properties of the benzo[d]isoxazole scaffold, which allows for systematic structural modifications to optimize pharmacological properties. nih.govresearchgate.net

Synthetic Advancement Reaction Type Key Reagents/Precursors Scaffold/Product Class Key Findings
Hsp90 Inhibitor Synthesis1,3-Dipolar CycloadditionBenzaldoximes, 2-bromocyclohex-2-enones5,6-Dihydro-4H-benzo[d]isoxazol-7-onesEffective route to bicyclic core; resorcinol-containing derivatives show high Hsp90 affinity. scispace.comnih.govunimi.it
HIF-1α Inhibitor SynthesisMulti-step synthesisSubstituted anilines, benzo[d]isoxazole-3-carboxylic acidN-phenylbenzo[d]isoxazole-3-carboxamidesCreated potent HIF-1α transcriptional inhibitors with simple, scalable synthesis. nih.gov
General Isoxazole (B147169) SynthesisTransition Metal-Catalyzed CycloadditionAlkynes, Nitrile OxidesSubstituted IsoxazolesEnables the creation of a wide array of derivatives with enhanced bioactivity and selectivity. researchgate.net

Identification of Unexplored Reaction Pathways and Synthetic Challenges

Despite the progress, significant challenges and unexplored territories remain in the chemistry of this compound and its isomers.

Synthetic Challenges:

Scalability and Efficiency: While effective at the lab scale, many current synthetic routes require multi-step procedures or purification by chromatography, which can hinder large-scale production. nih.gov There is a need for more convergent and atom-economical methods. The development of syntheses that avoid chromatography, as highlighted in the creation of some benzo[d]isoxazole-3-carboxylic acid intermediates, is a crucial goal. nih.gov

Precursor Availability: The 1,3-dipolar cycloaddition approach is highly dependent on the availability of appropriately substituted and often complex precursors, such as functionalized benzaldoximes and cyclic dienophiles. nih.govunimi.it The synthesis of these starting materials can be a significant challenge in itself.

Regio- and Stereoselectivity: Many applications, particularly in medicinal chemistry, require specific isomers. Current cycloaddition methods may yield mixtures of regioisomers, complicating purification. Furthermore, the development of asymmetric syntheses to access enantiomerically pure dihydro-benzo[d]isoxazolones is a largely unexplored area that is critical for investigating interactions with chiral biological targets.

Unexplored Reaction Pathways:

Post-Cyclization Functionalization: Research has predominantly focused on incorporating diversity through the precursors used in the initial ring-forming reaction. Systematic exploration of the reactivity of the dihydro-benzo[d]isoxazolone core itself is lacking. Pathways such as selective C-H activation, halogenation, or derivatization of the ketone moiety could provide rapid access to novel analogs.

Metal-Free and Greener Methodologies: The broader field of isoxazole synthesis is moving towards eco-friendly strategies to avoid the cost, toxicity, and waste associated with metal catalysts. nih.gov Exploring metal-free cycloadditions, electrochemical synthesis, or microwave-assisted reactions for the construction of the dihydro-benzo[d]isoxazolone scaffold represents a significant opportunity for innovation. nih.govmdpi.com

Novel Cycloaddition Reactions: Beyond the classic nitrile oxide cycloaddition, other pericyclic reactions or transition-metal-catalyzed annulations could offer alternative and potentially more efficient routes to the bicyclic core.

Outlook on Novel Applications and Methodological Innovations in Benzoisoxazolone Chemistry

The future of dihydro-benzo[d]isoxazolone chemistry is bright, with potential for expansion into new applications and the adoption of cutting-edge synthetic methods.

Outlook on Novel Applications:

Broadening Therapeutic Targets: While the focus has been on anticancer applications via Hsp90 and HIF-1α inhibition, the isoxazole moiety is a well-established pharmacophore present in drugs with antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.netresearchgate.netontosight.ai Future research should screen libraries of dihydro-benzo[d]isoxazolone derivatives against a wider range of biological targets to unlock their full therapeutic potential. ontosight.ai

Materials Science: The rigid, fused-ring structure of benzo[d]isoxazolones makes them interesting candidates for applications in materials science, such as organic electronics or functional dyes, an area that remains completely unexplored. ontosight.ai

Multi-Targeted Agents: An emerging trend in drug discovery is the design of single molecules that can modulate multiple biological targets. researchgate.net The dihydro-benzo[d]isoxazolone scaffold is well-suited for functionalization at multiple positions, allowing for the rational design of multi-targeted ligands for complex diseases.

Methodological Innovations:

Computational and High-Throughput Screening: The synergy between computational chemistry and synthesis will continue to accelerate progress. As demonstrated in the Hsp90 inhibitor studies, molecular docking can guide the design of new compounds with improved binding affinity. scispace.comnih.gov The use of high-throughput screening techniques will facilitate the rapid evaluation of new derivatives for various biological activities. ontosight.ai

Flow Chemistry: The adoption of continuous flow chemistry could address challenges of scalability and safety, allowing for more controlled reaction conditions and easier scale-up of synthetic routes for promising compounds.

Biocatalysis: The use of enzymes for selective synthesis or functionalization could provide novel, environmentally friendly routes to chiral dihydro-benzo[d]isoxazolones, a significant advancement for pharmaceutical development.

Q & A

Q. What are the optimal synthetic routes for 6,7-dihydro-5H-benzo[d]isoxazol-4-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives often involves cyclization or condensation reactions. For example, a novel method using ionic hydrogenation with HCO₂H/Et₃SiH achieved high yields (75–85%) of 5-hydroxy-6,6-dimethyl analogs under mild conditions (60°C, 4–6 h) . Key factors include:

  • Solvent choice : Glacial acetic acid is preferred for cyclization due to its ability to stabilize intermediates .
  • Catalyst selection : Acidic conditions (e.g., HCl) promote intramolecular cyclization, while base-mediated routes may lead to side reactions.
  • Purification : Recrystallization from ethanol or petroleum ether enhances purity .

Q. How can researchers characterize the structural stability of this compound derivatives under varying pH and temperature conditions?

Stability studies should combine:

  • Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • pH-dependent NMR : Monitor tautomeric shifts (e.g., keto-enol equilibria) in D₂O or buffered DMSO-d₆ .
  • HPLC-MS : Track degradation products under accelerated conditions (e.g., 40°C, 75% humidity) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported antiproliferative activity data for this compound analogs?

Discrepancies often arise from substituent positioning and assay variability . For example:

  • 5-Hydroxy-6,6-dimethyl derivatives showed IC₅₀ values of 2–10 µM against MCF-7 cells, but results varied with mitochondrial toxicity assays .
  • Methodological adjustments :
    • Use standardized cell lines (e.g., NCI-60 panel).
    • Validate results via orthogonal assays (e.g., apoptosis markers vs. ATP-based viability) .

Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?

  • Docking studies : Prioritize analogs with strong binding to γ-secretase or COX-2 active sites (ΔG < −8 kcal/mol) .
  • QSAR models : Correlate substituent electronegativity (e.g., 5-fluoro vs. 5-nitro) with logP and IC₅₀ values .
  • MD simulations : Assess conformational stability of the dihydroisoxazole ring in lipid bilayers .

Q. What advanced analytical techniques validate regioselectivity in the synthesis of fused isoxazole derivatives?

  • NOESY NMR : Confirm spatial proximity of protons in cyclized products (e.g., 3a,6,7-tetrahydro isomers) .
  • X-ray crystallography : Resolve ambiguity in substituent orientation (e.g., 4-chlorobenzylidene vs. 4-methoxy analogs) .
  • HRMS-ESI : Detect trace impurities (<0.1%) from incomplete cyclization .

Methodological Challenges and Solutions

Q. How to optimize reaction parameters for scaling up this compound synthesis while minimizing side products?

ParameterOptimization StrategyOutcome (Example)
TemperatureGradual heating (40°C → 80°C)Reduces dimerization by 30%
SolventSwitch from DMF to AcOH/H₂OImproves yield from 65% to 82%
Catalyst loadingPd/C (5 mol%) → 2 mol%Maintains efficiency, lowers cost

Q. What are the limitations of current biological evaluation protocols for dihydroisoxazole-based compounds, and how can they be mitigated?

  • Limitation : False positives in kinase inhibition assays due to redox activity of the isoxazole ring.
  • Solution : Include DTT controls to rule out thiol-mediated interference .
  • Alternative assays : Use CRISPR-edited cell lines to isolate target pathways (e.g., p53-dependent apoptosis) .

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